Methyl 2-methoxy-3-phenylprop-2-enoate
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Overview
Description
Methyl 2-methoxy-3-phenylprop-2-enoate is an organic compound with the molecular formula C11H12O3. It is a derivative of cinnamic acid, where the carboxyl group is esterified with methanol, and a methoxy group is attached to the alpha carbon. This compound is known for its pleasant aroma and is often used in the fragrance industry. It also finds applications in organic synthesis due to its reactive double bond and ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-methoxy-3-phenylprop-2-enoate can be synthesized through several methods. One common method involves the esterification of cinnamic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the Claisen-Schmidt condensation of benzaldehyde with methyl acetate in the presence of a base such as sodium hydroxide. This reaction forms the intermediate methyl 3-phenylprop-2-enoate, which is then methylated using dimethyl sulfate to yield the final product.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as p-toluenesulfonic acid can enhance the esterification process, while advanced purification techniques like distillation and crystallization ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-methoxy-3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized using reagents like potassium permanganate or ozone to form the corresponding epoxide or diol.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under mild heating.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Epoxide or diol derivatives.
Reduction: Methyl 2-methoxy-3-phenylpropan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-methoxy-3-phenylprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a drug intermediate and its effects on biological pathways.
Industry: It is used in the fragrance industry for its pleasant aroma and as a flavoring agent in food products.
Mechanism of Action
The mechanism of action of methyl 2-methoxy-3-phenylprop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The double bond in the compound allows it to act as a Michael acceptor, reacting with nucleophiles in biological systems. This reactivity is crucial for its potential biological activities, such as antimicrobial and antioxidant effects.
Comparison with Similar Compounds
Methyl 2-methoxy-3-phenylprop-2-enoate can be compared with other similar compounds, such as:
Methyl cinnamate: Similar structure but lacks the methoxy group, resulting in different reactivity and aroma profile.
Ethyl cinnamate: Similar ester but with an ethyl group instead of a methyl group, affecting its physical properties and applications.
Methyl 3-phenylprop-2-enoate:
Uniqueness: The presence of the methoxy group in this compound enhances its reactivity and imparts a unique aroma, making it valuable in the fragrance industry and organic synthesis.
Properties
CAS No. |
40203-52-9 |
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Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
methyl 2-methoxy-3-phenylprop-2-enoate |
InChI |
InChI=1S/C11H12O3/c1-13-10(11(12)14-2)8-9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI Key |
PFSMVSPKLRCNGS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=CC1=CC=CC=C1)C(=O)OC |
Origin of Product |
United States |
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